3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide
Description
3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide (CAS: 1094858-95-3) is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 3, an ethyl group on the sulfonamide nitrogen, and a methyl group at position 2 of the aromatic ring. This compound’s structure combines moderate lipophilicity (from the ethyl and methyl groups) with electron-withdrawing effects (from the chlorine atom), influencing its reactivity and solubility profile .
Properties
Molecular Formula |
C9H12ClNO2S |
|---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
3-chloro-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
DDWKMJUHZZGOAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic N-substituents (e.g., furylmethyl in or pyrazole-thienyl in ) introduce conformational rigidity and hydrogen-bonding capacity, which may improve binding to biological targets such as kinases or cyclooxygenases .
- Methoxy groups () enhance solubility in aqueous media but reduce membrane permeability compared to the ethyl/methyl groups in the target compound .
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